(2E)-3-(dimethylamino)-1-[6-(trifluoromethyl)pyridin-3-yl]prop-2-en-1-one
Description
(2E)-3-(Dimethylamino)-1-[6-(trifluoromethyl)pyridin-3-yl]prop-2-en-1-one is a chalcone derivative characterized by a conjugated enone system (C=O and C=C bonds) with a dimethylamino group at the β-position and a 6-(trifluoromethyl)pyridin-3-yl substituent at the α-position. Chalcones are α,β-unsaturated ketones with diverse applications in medicinal chemistry, materials science, and agrochemicals due to their electronic versatility and ease of functionalization . The trifluoromethylpyridine moiety enhances lipophilicity and metabolic stability, while the dimethylamino group contributes to electron-donating effects, creating a push-pull electronic configuration that influences reactivity and intermolecular interactions .
Properties
IUPAC Name |
3-(dimethylamino)-1-[6-(trifluoromethyl)pyridin-3-yl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2O/c1-16(2)6-5-9(17)8-3-4-10(15-7-8)11(12,13)14/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHYGFDYXPVMIDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=CN=C(C=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E)-3-(dimethylamino)-1-[6-(trifluoromethyl)pyridin-3-yl]prop-2-en-1-one, often referred to as a pyridine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a trifluoromethyl group attached to a pyridine ring and a propenoic acid moiety. Its molecular formula is with a molecular weight of 232.2 g/mol. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving bioavailability and interaction with biological targets.
The biological activity of (2E)-3-(dimethylamino)-1-[6-(trifluoromethyl)pyridin-3-yl]prop-2-en-1-one is primarily attributed to its ability to interact with various biomolecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular responses. For instance, it may inhibit kinases involved in cancer cell proliferation.
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell walls and inhibiting protein synthesis.
Biological Activity Data
Table 1 summarizes the biological activities reported for (2E)-3-(dimethylamino)-1-[6-(trifluoromethyl)pyridin-3-yl]prop-2-en-1-one based on various studies.
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial properties of various pyridine derivatives, (2E)-3-(dimethylamino)-1-[6-(trifluoromethyl)pyridin-3-yl]prop-2-en-1-one exhibited significant bactericidal activity against Staphylococcus aureus and Enterococcus faecalis. The study highlighted its potential as a lead compound for developing new antibiotics targeting resistant strains.
Case Study 2: Antitumor Activity
Research focused on the antitumor effects of this compound demonstrated that it significantly inhibited the proliferation of breast cancer cell lines (MDA-MB231) and cervical cancer cells (HeLa). The mechanism was attributed to the induction of apoptosis and inhibition of cell migration, suggesting its potential application in cancer therapy.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of (2E)-3-(dimethylamino)-1-[6-(trifluoromethyl)pyridin-3-yl]prop-2-en-1-one. Modifications to the trifluoromethyl group or the dimethylamino moiety can lead to variations in potency and selectivity against different biological targets.
Scientific Research Applications
Chemistry
Building Block for Synthesis
This compound is utilized as a building block in organic synthesis, allowing chemists to create more complex molecules. Its unique trifluoromethyl and pyridine functionalities enable diverse chemical reactions, including:
- Substitution Reactions: The trifluoromethyl group can be substituted with various functional groups.
- Oxidation/Reduction Reactions: It can undergo oxidation to form oxides or reduction to yield reduced forms.
Biology
Biological Activity Investigation
Research has indicated that (2E)-3-(dimethylamino)-1-[6-(trifluoromethyl)pyridin-3-yl]prop-2-en-1-one exhibits potential biological activities. Studies have focused on:
- Antimicrobial Properties: In vitro studies have shown effectiveness against several bacterial strains, suggesting its potential as an antibacterial agent.
Case Study: Antimicrobial Efficacy
A study conducted on various bacterial strains demonstrated that this compound disrupts bacterial cell membranes, inhibiting vital metabolic pathways. The results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL.
Medicine
Therapeutic Potential
The compound is being explored for its therapeutic effects in drug development. Its mechanism of action involves interaction with specific molecular targets, enhancing binding affinity due to the trifluoromethyl group.
Potential Therapeutic Applications
- Antibacterial Agents: Targeting bacterial infections.
- Anticancer Research: Investigating its effects on cancer cell lines.
Industry
Agrochemical Production
In industrial applications, (2E)-3-(dimethylamino)-1-[6-(trifluoromethyl)pyridin-3-yl]prop-2-en-1-one is utilized in the production of agrochemicals and other industrial products due to its stability and reactivity profile.
Uniqueness
The unique combination of the trifluoromethyl group, pyridine ring, and propenoic acid moiety in (2E)-3-(dimethylamino)-1-[6-(trifluoromethyl)pyridin-3-yl]prop-2-en-1-one imparts distinct chemical and biological properties that differentiate it from similar compounds.
Comparison with Similar Compounds
Table 1: Structural Comparison of Chalcone Derivatives
Key Observations :
- Electronic Effects: The trifluoromethyl group (CF₃) is strongly electron-withdrawing, reducing electron density on the pyridine ring, while the dimethylamino group donates electrons via resonance.
- Aromatic vs. Heteroaromatic Rings : Pyridine-based chalcones (e.g., the target compound) exhibit distinct electronic profiles compared to benzene analogs due to the nitrogen atom’s electronegativity, which may alter hydrogen-bonding capabilities and π-π stacking interactions .
Physicochemical Properties
Table 2: Physicochemical Data
Notes:
- The target compound’s pyridine ring and CF₃ group likely increase lipophilicity (higher LogP) compared to fluorophenyl analogs .
- Solubility in polar solvents (e.g., DMSO) is typical for chalcones, but the CF₃ group may reduce aqueous solubility .
Crystallographic and Intermolecular Interactions
- Dihedral Angles : In fluorophenyl chalcones, dihedral angles between aromatic rings range from 7.14° to 56.26°, influenced by substituent steric and electronic effects . The pyridine ring in the target compound may enforce smaller angles due to hydrogen bonding with the carbonyl group.
- Hydrogen Bonding: Pyridine’s nitrogen can act as a hydrogen-bond acceptor, promoting crystal packing patterns distinct from phenyl analogs. For example, (2E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one exhibits C–H···O and N–H···F interactions , whereas the target compound may form C–H···N or C–F···H bonds .
Q & A
Q. Table 1: Synthetic Conditions for Analogous Enones
| Substrate Pair | Solvent | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| 4-Fluoroacetophenone + Dimethylaminoaldehyde | Ethanol | Piperidine | 75 | |
| 2,6-Dichlorophenyl ketone + Methoxybenzaldehyde | Ethanol | NaOH | 68 |
Basic: What spectroscopic and crystallographic techniques are critical for structural characterization?
Methodological Answer:
- NMR : H and C NMR confirm regiochemistry and stereochemistry. For example, the (E)-configuration of the enone is evidenced by a vicinal coupling constant between α,β-unsaturated protons .
- XRD : Single-crystal X-ray diffraction (e.g., CCDC deposition number 1988019 for a similar enone ) resolves bond lengths and angles, critical for validating computational models.
- IR : Strong absorption bands at 1650–1700 cm confirm the carbonyl group .
Advanced: How can DFT calculations predict electronic properties and reactivity?
Methodological Answer:
Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level can model:
- Electrophilic reactivity : Molecular electrostatic potential (MEP) maps highlight electron-deficient regions (e.g., the carbonyl carbon) prone to nucleophilic attack .
- Frontier orbitals : HOMO-LUMO gaps (~4.5 eV in analogous compounds ) correlate with kinetic stability.
- Non-covalent interactions : Reduced Density Gradient (RDG) analysis identifies steric clashes from the trifluoromethyl group, which may hinder π-stacking in biological systems .
Advanced: How to resolve contradictions between computational predictions and experimental stability data?
Methodological Answer:
Discrepancies often arise from solvent effects or crystal packing forces unaccounted for in gas-phase DFT. Strategies include:
- Solvent-phase simulations : Use the Polarizable Continuum Model (PCM) to incorporate solvation effects .
- Thermogravimetric Analysis (TGA) : Compare predicted thermal stability (e.g., decomposition onset at 180°C) with experimental TGA curves to validate computational models .
- Dynamic NMR : Monitor temperature-dependent conformational changes in solution to reconcile static XRD data .
Basic: What assays evaluate the compound’s antimicrobial or anticancer potential?
Methodological Answer:
- Antimicrobial : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. The trifluoromethyl group enhances membrane permeability, with MIC values <10 µg/mL reported for fluorinated pyridines .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) assess cytotoxicity. IC values <20 µM suggest therapeutic potential .
Advanced: How does the trifluoromethyl group influence pharmacokinetics?
Methodological Answer:
The -CF group:
- Enhances lipophilicity : LogP increases by ~1.5 units, improving blood-brain barrier penetration (measured via PAMPA assays) .
- Reduces metabolic degradation : Cytochrome P450 inhibition assays (e.g., CYP3A4) show slower oxidation due to fluorine’s electron-withdrawing effects .
- In vitro models : Caco-2 cell monolayers predict oral bioavailability, while hepatic microsomes assess metabolic stability .
Advanced: What challenges arise in scaling up synthesis while maintaining enantiomeric purity?
Methodological Answer:
- Racemization risk : The enone’s α,β-unsaturated system is prone to isomerization under high heat. Use low-temperature crystallization (e.g., –20°C) to isolate the (E)-isomer .
- Catalyst poisoning : Trace moisture in solvents deactivates bases. Employ molecular sieves or anhydrous conditions .
- Purification : Chiral HPLC with amylose-based columns resolves enantiomers (e.g., >99% ee achieved for similar compounds ).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
